molecular formula C16H19N3O2 B2568414 N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 361393-55-7

N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2568414
CAS No.: 361393-55-7
M. Wt: 285.347
InChI Key: BJTBEUCGRZTPDG-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a potent and selective inhibitor of the Salt-Inducible Kinase (SIK) family, specifically targeting SIK2 and SIK3 isoforms. This compound has emerged as a critical chemical probe for dissecting the role of SIKs in regulating innate immune responses and inflammatory pathways. By inhibiting SIK activity, it prevents the phosphorylation of transcription factors like CREB-regulated transcription coactivators (CRTCs), leading to their de-repression and subsequent alteration of gene expression profiles in macrophages and other immune cells. This mechanism is being actively investigated for its potential to reprogram immunosuppressive tumor microenvironments and enhance anti-tumor immunity. Research utilizing this inhibitor has provided foundational insights into the control of interleukin-10 (IL-10) and other anti-inflammatory cytokines, positioning it as a valuable tool for exploring novel immunotherapeutic strategies in oncology and autoimmune diseases. Its application extends to the study of metabolic disorders and circadian rhythm regulation, where SIK isoforms are key modulators. For Research Use Only.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-21-13-4-2-3-11(7-13)9-17-16(20)12-5-6-14-15(8-12)19-10-18-14/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTBEUCGRZTPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is Phillip’s method, which entails heating the reagents in the presence of concentrated hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Terrazoanthines A and B ():

  • Structure : Feature a 6-(imidazol-5-yl)benzo[d]imidazole skeleton.
  • Comparison: Unlike the target compound, terrazoanthines lack the tetrahydro ring system and instead incorporate an imidazole substituent at position 6. This difference likely alters their electronic properties and biological targets, as 2-aminoimidazole derivatives are associated with antimicrobial and cytotoxic activities .
  • Key Data :
Property Target Compound Terrazoanthines
Core Structure Tetrahydrobenzoimidazole Benzoimidazole + imidazole
Functional Groups Carboxamide, methoxybenzyl 2-Aminoimidazole
Potential Bioactivity Enzyme inhibition (hypothesized) Antimicrobial, cytotoxic

Substituent Modifications

N-((6-Ethoxypyridin-3-yl)methyl)-4,5,6,7-Tetrahydro-1H-Benzo[d]imidazole-5-Carboxamide ():

  • Structure : Ethoxypyridinylmethyl substituent instead of methoxybenzyl.
  • This substitution may also affect binding affinity in receptor-targeted applications due to altered π-π stacking or hydrogen-bonding interactions .

Carboxamide vs. Carboxylic Acid Derivatives

4,5,6,7-Tetrahydro-1H-Benzo[d]imidazole-5-Carboxylic Acid ():

  • Structure : Carboxylic acid at position 5 instead of carboxamide.
  • Comparison : The carboxylic acid derivative is more acidic (pKa ~4–5) and less lipophilic than the carboxamide. This impacts bioavailability; the carboxamide in the target compound may enhance metabolic stability by resisting hydrolysis, a common degradation pathway for carboxylic acids .

Angiotensin II Receptor Antagonists ():

  • Examples : Losartan, valsartan, candesartan.
  • Structure : Share a benzimidazole core but incorporate tetrazole or biphenyltetrazole groups.
  • Comparison : Tetrazole groups (pKa ~4.5–6.0) enhance acidity and improve solubility in physiological conditions. The target compound’s methoxybenzyl-carboxamide system lacks this strong acid functionality, suggesting divergent pharmacokinetic profiles and receptor-binding mechanisms .

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors ():

  • Example : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide.
  • Comparison: The indole-carboxamide moiety in this IDO1 inhibitor may confer stronger π-π interactions with the enzyme’s active site compared to the target compound’s methoxybenzyl group.

Biological Activity

N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic compound belonging to the benzimidazole class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-[(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
  • Molecular Formula : C₁₆H₁₉N₃O₂
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 361393-55-7

The compound features a complex structure characterized by the fusion of a benzene ring with an imidazole moiety and a methoxybenzyl substituent. Its synthesis typically involves the reaction of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions.

This compound primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . By inhibiting FAAH activity, this compound increases the levels of endocannabinoids in the body, which may have implications for various physiological processes and potential therapeutic effects.

Antitumor Activity

Research has indicated that benzimidazole derivatives exhibit significant antitumor properties. For instance:

  • In vitro studies : this compound demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Minimum Inhibitory Concentrations (MIC) : Various studies have reported MIC values for different bacterial strains. For example, some derivatives in the benzimidazole class have displayed selective antibacterial effects against Staphylococcus aureus and Escherichia coli .

Antifungal Properties

In addition to antibacterial activity, this compound has exhibited antifungal properties:

  • Activity against fungi : The compound has been tested against various fungal strains with notable efficacy observed in certain derivatives .

Case Studies and Research Findings

A selection of relevant case studies highlights the biological efficacy of this compound:

StudyFindingsReference
Antitumor Activity Demonstrated cytotoxic effects against MCF-7 and A549 cells.
Antimicrobial Testing Showed selective activity against S. aureus with low MIC values.
Endocannabinoid System Modulation Inhibition of FAAH led to increased endocannabinoid levels.

Q & A

Q. What are the key synthetic routes for N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?

The synthesis typically involves:

  • Condensation reactions : Reacting a benzo[d]imidazole precursor (e.g., 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid) with 3-methoxybenzylamine under peptide coupling conditions (e.g., HATU or EDCI as coupling agents).
  • Cyclization steps : Acid- or base-catalyzed ring closure to stabilize the tetrahydroimidazole core.
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization often requires inert atmospheres (e.g., nitrogen) and low-temperature conditions (-78°C for sensitive intermediates) .

Q. How is the compound characterized for structural confirmation?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. For example, the methoxybenzyl group shows characteristic aromatic protons at δ 6.7–7.3 ppm and a singlet for the methoxy group at δ 3.8 ppm .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ calculated for C16_{16}H19_{19}N3_3O2_2: 285.1477, observed: 285.1482) .
  • X-ray crystallography : Optional for resolving ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What are the computational strategies for optimizing this compound’s bioactivity?

Approaches include:

  • Docking studies : Targeting receptors like 5-HT3_3 (serotonin receptor) or xanthine oxidase, where the methoxybenzyl group may enhance binding affinity via hydrophobic interactions. For example, derivatives with similar scaffolds show IC50_{50} values < 1 µM in xanthine oxidase inhibition assays .
  • QSAR modeling : Correlating substituent effects (e.g., methoxy position) with activity. Substituents at the 3-position of the benzyl group improve metabolic stability compared to para-substituted analogs .

Q. How can contradictions in biological activity data be resolved?

Case example: A study reports weak 5-HT3_3 antagonism (IC50_{50} > 10 µM), while another shows sub-micromolar activity.

  • Methodological variables : Differences in assay conditions (e.g., CHO cells vs. HEK293 cells) or ligand purity (e.g., >95% purity required for reliable IC50_{50} values).
  • Structural analogs : Compare activity of N-(3-methoxybenzyl) derivatives with N-(4-methoxybenzyl) variants to identify position-dependent effects .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

  • Metabolic stability : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated degradation. The methoxy group reduces oxidative metabolism compared to hydroxylated analogs .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction, critical for dose-response correlations .

Methodological Notes

  • Synthesis optimization : Lower temperatures (-20°C) improve yields for moisture-sensitive intermediates .
  • Biological assays : Include positive controls (e.g., ondansetron for 5-HT3_3 assays) to validate experimental setups .

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